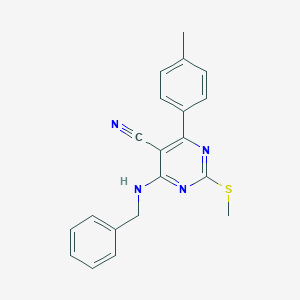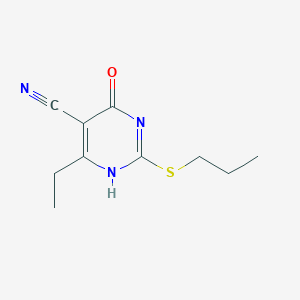
4-(Benzylamino)-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzylamino)-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action is being studied to understand its biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 4-(Benzylamino)-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been suggested that this compound disrupts the cell membrane of pathogenic microorganisms, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-(Benzylamino)-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile has various biochemical and physiological effects. It has been found to induce apoptosis or programmed cell death in cancer cells. Moreover, it has been shown to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. Additionally, it has been studied for its potential as a fluorescent probe for the detection of metal ions in biological samples.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(Benzylamino)-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile in lab experiments is its potential as a potent anticancer, antifungal, and antibacterial agent. However, one of the limitations of using this compound is its toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-(Benzylamino)-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile. One direction is to study its potential as a fluorescent probe for the detection of metal ions in biological samples. Another direction is to study its potential as a drug for the treatment of cancer, bacterial, and fungal infections. Moreover, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
Several methods have been reported for the synthesis of 4-(Benzylamino)-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile. One of the most commonly used methods involves the reaction of 4-methylphenyl-2-methylthio-5-nitro pyrimidine with benzylamine in the presence of a base such as potassium carbonate in acetonitrile. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-(Benzylamino)-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile has shown potential applications in various fields of scientific research. It has been studied for its anticancer activity and has been found to inhibit the growth of cancer cells in vitro. This compound has also been studied for its antifungal and antibacterial properties and has shown promising results in inhibiting the growth of various pathogenic microorganisms. Moreover, it has been studied for its potential as a fluorescent probe for the detection of metal ions in biological samples.
Eigenschaften
Produktname |
4-(Benzylamino)-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile |
|---|---|
Molekularformel |
C20H18N4S |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
4-(benzylamino)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C20H18N4S/c1-14-8-10-16(11-9-14)18-17(12-21)19(24-20(23-18)25-2)22-13-15-6-4-3-5-7-15/h3-11H,13H2,1-2H3,(H,22,23,24) |
InChI-Schlüssel |
OAINBJDWJYHNAD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCC3=CC=CC=C3)C#N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCC3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-ethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B253823.png)

![2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B253828.png)
![N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide](/img/structure/B253830.png)
![2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B253834.png)
![Methyl 3-({[(2,6-dimethylpyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B253836.png)
![Dimethyl 3-methyl-5-{[([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B253837.png)
![N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide](/img/structure/B253838.png)
![Methyl 6-methyl-2-{[([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B253839.png)
![N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide](/img/structure/B253841.png)

![4-Methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one](/img/structure/B253845.png)
![N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B253849.png)
![2-Tert-butyl-5-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B253850.png)